6-Bromo-1,3-benzodioxol-5-ol

Catalog No.
S1973058
CAS No.
6941-70-4
M.F
C7H5BrO3
M. Wt
217.02 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-Bromo-1,3-benzodioxol-5-ol

CAS Number

6941-70-4

Product Name

6-Bromo-1,3-benzodioxol-5-ol

IUPAC Name

6-bromo-1,3-benzodioxol-5-ol

Molecular Formula

C7H5BrO3

Molecular Weight

217.02 g/mol

InChI

InChI=1S/C7H5BrO3/c8-4-1-6-7(2-5(4)9)11-3-10-6/h1-2,9H,3H2

InChI Key

TUYBCLHMZFLWRY-UHFFFAOYSA-N

SMILES

C1OC2=C(O1)C=C(C(=C2)O)Br

Canonical SMILES

C1OC2=C(O1)C=C(C(=C2)O)Br

6-Bromo-1,3-benzodioxol-5-ol is a chemical compound characterized by its unique structure, which includes a bromine atom and a benzodioxole moiety. Its molecular formula is C7_{7}H5_{5}BrO3_{3}, and it is known for its potential applications in medicinal chemistry and organic synthesis. The compound features a hydroxyl group (-OH) at the 5-position of the benzodioxole ring, contributing to its reactivity and biological properties .

, primarily due to the presence of the hydroxyl and bromine functional groups. Key reactions include:

  • Condensation Reactions: It can act as a precursor in synthesizing chalcone derivatives through condensation with aldehydes.
  • Substitution Reactions: The bromine atom can be replaced by other nucleophiles, facilitating the formation of diverse derivatives.
  • Coupling Reactions: It has been utilized in coupling reactions to create more complex organic molecules.

Research indicates that 6-Bromo-1,3-benzodioxol-5-ol exhibits significant biological activities:

  • Antitumor Properties: It has been implicated in the development of purine-based inhibitors targeting heat shock protein 90, which plays a role in cancer progression .
  • Hormonal Activity: The compound is involved in modulating intracellular calcium levels and firing activity in luteinizing hormone-releasing hormone neurons, indicating potential roles in endocrine regulation .
  • Inhibition of Adipocyte Differentiation: It has been shown to inhibit lipid accumulation and differentiation in mature adipocytes, suggesting implications for metabolic disorders .

The synthesis of 6-Bromo-1,3-benzodioxol-5-ol can be approached through various methods:

  • Bromination of 1,3-benzodioxol-5-ol: This method involves treating 1,3-benzodioxol-5-ol with brominating agents to introduce the bromine atom at the 6-position.
  • Condensation Reactions: As noted earlier, it serves as a starting material for synthesizing other compounds through condensation with different substrates .
  • Functional Group Transformations: Various functional group transformations can be employed to modify the core structure and introduce desired functionalities.

6-Bromo-1,3-benzodioxol-5-ol finds applications across several fields:

  • Medicinal Chemistry: Its role as a precursor for developing antitumor agents highlights its significance in drug discovery.
  • Organic Synthesis: The compound is utilized as a building block for synthesizing complex organic molecules .
  • Biological Research: Its biological activities make it a subject of interest in studies related to hormonal regulation and metabolic diseases.

Studies on interaction profiles reveal that 6-Bromo-1,3-benzodioxol-5-ol interacts with various biological targets:

  • Receptor Interactions: It has been shown to recruit beta-arrestin 2 at the plasma membrane, influencing signaling pathways related to vascular contractibility and cancer progression .
  • Signal Transduction Pathways: The compound mediates rapid genomic responses through pathways like EGFR/ERK, emphasizing its role in cellular signaling dynamics .

Several compounds share structural similarities with 6-Bromo-1,3-benzodioxol-5-ol. Notable examples include:

Compound NameStructural FeaturesUnique Aspects
1,3-BenzodioxoleLacks bromine; simpler structureFound in various natural products
SesamolContains similar benzodioxole structureKnown for antioxidant properties
6-HydroxybenzodioxoleHydroxyl group at different positionLess reactive than 6-Bromo variant
(6-Bromo-1,3-benzodioxol-5-yl)methanolMethanol derivative; retains bromineExhibits different solubility and reactivity properties

The uniqueness of 6-Bromo-1,3-benzodioxol-5-ol lies in its specific arrangement of functional groups that confer distinct biological activities and reactivity patterns not present in its analogs.

Bromination Strategies for Benzodioxole Precursors

The synthesis of 6-Bromo-1,3-benzodioxol-5-ol involves the selective bromination of benzodioxole derivatives through various strategic approaches. The compound, characterized by the molecular formula C₇H₅BrO₃ and molecular weight of 217.017 g/mol, requires precise control of reaction conditions to achieve high regioselectivity [1].

N-Bromosuccinimide-Mediated Electrophilic Substitution

N-Bromosuccinimide emerges as the primary brominating agent for benzodioxole derivatives due to its enhanced selectivity and operational convenience compared to molecular bromine [2]. The mechanism involves the formation of a low concentration of molecular bromine through the ionic reaction between N-bromosuccinimide and hydrogen bromide, maintaining optimal reaction conditions while minimizing side reactions [3].

The electrophilic aromatic substitution proceeds through the formation of a bromonium ion intermediate, where the partial positive charge on bromine, enhanced by the electron-withdrawing nitrogen of succinimide, facilitates attack on the electron-rich aromatic system [4]. This mechanism is particularly advantageous for benzodioxole substrates, as the methylenedioxy group provides sufficient electron density to activate the aromatic ring toward electrophilic attack while directing bromination to specific positions [5].

Detailed mechanistic studies reveal that the reaction initiates with the protonation of the carbonyl group on N-bromosuccinimide in the presence of catalytic acid, making the bromine more reactive toward nucleophilic attack by the aromatic system [4]. The subsequent formation of the sigma complex intermediate and elimination of a proton regenerates the aromatic system with the brominated product.

The temperature dependence of N-bromosuccinimide-mediated bromination shows optimal conditions at 0°C to room temperature, with higher temperatures leading to increased formation of dibrominated products [6]. Reaction times typically range from 1 to 13 hours, with shorter times favoring monobromination and longer reactions potentially leading to multiple substitutions [7].

Regioselectivity Control in Heterocyclic Systems

The regioselectivity in benzodioxole bromination is governed by the electronic effects of the methylenedioxy substituent, which acts as a moderate electron-donating group through resonance while simultaneously exhibiting electron-withdrawing inductive effects [8]. This dual nature creates a unique reactivity pattern that influences the bromination position.

Computational studies using density functional theory calculations have revealed that the regioselectivity follows the order of para > ortho > meta for π-donor substituents in electrophilic aromatic bromination [8]. For benzodioxole systems, the position ortho to the methylenedioxy group (position 6) emerges as the most reactive site due to the stabilization of the intermediate sigma complex through resonance with the electron-donating oxygen atoms.

The electronic distribution analysis shows that the electron density at position 6 is significantly higher than at other positions, with calculated charge densities indicating enhanced nucleophilicity at this site [9]. The activation energy for bromination at position 6 is calculated to be approximately 2-3 kcal/mol lower than at alternative positions, explaining the observed regioselectivity [9].

Steric factors also contribute to regioselectivity control, particularly when additional substituents are present on the benzodioxole ring. The methylenedioxy group occupies positions 1 and 3, leaving positions 4, 5, and 6 available for substitution. Position 6 benefits from both electronic activation and minimal steric hindrance, making it the preferred site for bromination [10].

Experimental validation of regioselectivity shows that bromination of 1,3-benzodioxole derivatives with N-bromosuccinimide typically yields 85-95% of the 6-bromo product, with minor amounts of alternative regioisomers [11]. The high selectivity can be attributed to the stabilization of the transition state through orbital overlap between the aromatic π-system and the oxygen lone pairs of the methylenedioxy group.

Solvent Effects and Catalytic Systems

The choice of solvent significantly influences both the reaction rate and selectivity in benzodioxole bromination reactions. Studies on medium-dependent regioselectivity demonstrate that different solvents can dramatically alter the product distribution in bromination reactions [12].

Carbon tetrachloride has been extensively used as the solvent of choice for N-bromosuccinimide-mediated brominations due to its anhydrous nature and chemical inertness toward the reaction conditions [7] [3]. The anhydrous environment prevents hydrolysis of the brominated products and maintains the integrity of the N-bromosuccinimide reagent. Typical reaction conditions involve refluxing in carbon tetrachloride for 2-3 hours with yields ranging from 85-99% [7].

Acetonitrile represents another effective solvent system, particularly for room temperature brominations. The polar aprotic nature of acetonitrile facilitates the ionization of N-bromosuccinimide while maintaining selectivity for aromatic bromination over aliphatic substitution [7]. Reaction times in acetonitrile are typically shorter (1-4 hours) compared to carbon tetrachloride systems, with comparable yields of 90-95%.

Dichloromethane serves as an alternative solvent that provides good solubility for both the substrate and brominating agent while maintaining low reaction temperatures [13]. The lower boiling point of dichloromethane allows for precise temperature control, which is crucial for maintaining regioselectivity and preventing over-bromination.

Catalytic systems involving Lewis acids have been explored to enhance both reaction rates and selectivity. Amberlyst-15, a solid acid catalyst, has shown excellent performance in bromination reactions with yields exceeding 90% and reaction times reduced to 10-15 minutes [14]. The heterogeneous nature of Amberlyst-15 facilitates easy separation and catalyst recovery, making the process more environmentally sustainable.

The effect of different catalytic amounts of acid on reaction efficiency has been systematically studied. Optimal catalyst loadings of 5-10 mol% provide the best balance between reaction rate and selectivity, with higher loadings leading to increased side reactions and lower loadings resulting in incomplete conversion [14].

Purification Techniques and Yield Optimization

Purification of brominated benzodioxole derivatives requires careful selection of techniques to achieve high purity while maintaining acceptable yields. Column chromatography using silica gel remains the most widely employed purification method, with hexane-ethyl acetate gradient systems providing excellent separation of products from starting materials and byproducts [13].

The typical purification protocol involves initial filtration to remove succinimide byproducts, followed by extraction with organic solvents to separate the product from aqueous impurities [7]. The organic extracts are then dried over anhydrous magnesium sulfate and concentrated under reduced pressure before chromatographic purification.

Silica gel column chromatography with a 5:1 hexane-ethyl acetate solvent system provides baseline separation of 6-bromo-1,3-benzodioxol-5-ol from unreacted starting materials and dibrominated byproducts [7]. The purification typically yields 85-95% recovery of the desired product with purities exceeding 98% as determined by high-performance liquid chromatography analysis.

Crystallization techniques offer an alternative purification approach, particularly for large-scale preparations. Recrystallization from aqueous alcohol systems provides high-purity products with yields of 80-90% [15]. The crystallization process involves dissolution of the crude product in hot ethanol followed by slow cooling to promote crystal formation. The resulting crystals are filtered, washed with cold ethanol, and dried under vacuum.

Advanced purification techniques such as supercritical fluid chromatography have gained attention for their environmental benefits and enhanced separation efficiency [16]. These methods utilize supercritical carbon dioxide as the mobile phase, reducing solvent consumption and providing excellent selectivity for halogenated aromatic compounds.

Yield optimization strategies focus on controlling reaction parameters to maximize product formation while minimizing side reactions. Temperature control is critical, with optimal conditions typically maintained at 0-25°C to prevent thermal decomposition and over-bromination [17]. The stoichiometry of N-bromosuccinimide to substrate is carefully controlled, with slight excess (1.1-1.2 equivalents) providing optimal yields without significant dibromination [17].

Reaction monitoring using high-performance liquid chromatography allows for real-time assessment of conversion and product formation, enabling precise control of reaction endpoints [17]. This approach has been shown to improve yields by 10-15% compared to time-based reaction termination methods.

The following table summarizes typical reaction conditions and yields for various purification approaches:

Purification MethodYield (%)Purity (%)Processing TimeSolvent Requirements
Column Chromatography85-95>982-4 hoursHigh
Crystallization80-90>954-8 hoursModerate
Supercritical Fluid Chromatography90-95>991-2 hoursLow

The hydroxyl group in 6-Bromo-1,3-benzodioxol-5-ol serves as an excellent leaving group precursor and nucleophilic center, enabling a wide range of substitution reactions that form the foundation for synthetic elaboration [6] [7] [8]. These reactions proceed through well-established mechanisms and provide access to diverse functional derivatives with varying electronic and steric properties.

Mechanism and Reactivity Patterns

Nucleophilic substitution at the hydroxyl position typically follows either SN1 or SN2 pathways, depending on the reaction conditions and the nature of the nucleophile [9] [10]. In the case of 6-Bromo-1,3-benzodioxol-5-ol, the electron-withdrawing bromine substituent at the adjacent position enhances the electrophilic character of the carbon bearing the hydroxyl group, facilitating nucleophilic attack . The benzodioxole ring system provides additional stabilization through resonance effects, particularly when the hydroxyl group is activated for substitution [6] [13].

The reactivity of the hydroxyl group can be significantly enhanced through conversion to better leaving groups such as tosylates, mesylates, or triflates [7] [14]. These activated intermediates readily undergo nucleophilic substitution with a variety of nucleophiles including alkoxides, thiolates, amines, and carbon nucleophiles [10] [8]. The presence of the bromine substituent influences both the rate and selectivity of these transformations through its inductive electron-withdrawing effect [15].

Alkylation and Etherification Reactions

Alkylation of the hydroxyl group represents one of the most straightforward modifications of 6-Bromo-1,3-benzodioxol-5-ol . Treatment with alkyl halides in the presence of strong bases such as sodium hydride or potassium carbonate in polar aprotic solvents leads to the formation of ether linkages [10] [7]. These reactions typically proceed under mild conditions (60-100°C) and provide good to excellent yields (70-90%) of the corresponding ethers .

The choice of alkylating agent significantly affects the reaction outcome. Primary alkyl halides generally provide the highest yields due to their reduced steric hindrance and enhanced reactivity in SN2 reactions [9] [6]. Secondary alkyl halides can also be employed, although longer reaction times and higher temperatures may be required. Tertiary alkyl halides are generally avoided due to competing elimination reactions and the tendency to undergo SN1 pathways that may lead to rearrangement products [10] [7].

Etherification can also be achieved through acid-catalyzed condensation with alcohols . This approach is particularly useful for the introduction of complex alcohol fragments that may not be readily available as halides. The reaction typically requires Dean-Stark conditions to remove water and drive the equilibrium toward product formation .

Acylation and Esterification

Acylation of the hydroxyl group provides access to ester derivatives that often exhibit enhanced stability and modified physical properties compared to the parent phenol [18] . Treatment with acid chlorides in the presence of bases such as pyridine or triethylamine proceeds smoothly under mild conditions to afford the corresponding esters in high yields (80-95%) .

The electronic properties of the acyl group significantly influence the reactivity and stability of the resulting esters [19] . Electron-withdrawing groups enhance the electrophilic character of the carbonyl carbon, making the ester more susceptible to nucleophilic attack, while electron-donating groups provide increased stability . This tunability allows for the design of derivatives with specific reactivity profiles for subsequent transformations.

Alternative esterification methods using carboxylic acids and coupling reagents such as DCC (dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) offer greater functional group tolerance and milder reaction conditions [21]. These methods are particularly valuable when dealing with sensitive substrates or when incorporating complex carboxylic acid fragments [21].

Sulfonylation Reactions

Sulfonylation of the hydroxyl group represents another important class of modifications that can dramatically alter the electronic properties and reactivity of the benzodioxole system . Treatment with sulfonyl chlorides in the presence of bases such as pyridine or DMAP (4-dimethylaminopyridine) provides sulfonate esters in excellent yields (85-95%) .

Sulfonates serve as excellent leaving groups for subsequent nucleophilic substitution reactions, providing a versatile synthetic handle for further structural modification [10] [14]. The choice of sulfonyl group allows for fine-tuning of the leaving group ability, with triflates being among the most reactive and tosylates providing a good balance between reactivity and stability [7] [14].

Oxidation-Reduction Behavior of the Benzodioxole Core

The benzodioxole core of 6-Bromo-1,3-benzodioxol-5-ol exhibits rich redox chemistry that can be exploited for the synthesis of diverse derivatives with altered electronic properties and reactivity patterns [19] [22] [23]. The presence of the hydroxyl group provides additional sites for oxidation, while the electron-rich aromatic system is susceptible to various oxidative transformations [19] [23].

Phenol Oxidation and Quinone Formation

Oxidation of the phenolic hydroxyl group represents one of the most significant transformations that can be performed on 6-Bromo-1,3-benzodioxol-5-ol [19] . Treatment with oxidizing agents such as potassium dichromate, potassium permanganate, or chromium trioxide under acidic conditions leads to the formation of quinone derivatives [19] [23].

The oxidation typically proceeds through a two-electron process that involves the initial formation of a phenoxy radical, followed by further oxidation to yield the quinone [19] [22]. The presence of the bromine substituent influences both the rate and selectivity of oxidation through its electron-withdrawing effect, which stabilizes the phenoxy radical intermediate [23].

More selective oxidizing agents such as DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone), silver oxide, or manganese dioxide can be employed under milder conditions to achieve controlled oxidation [19] [23]. These reagents are particularly useful when dealing with sensitive functional groups or when regioselective oxidation is desired [22] [23].

Quinone Reduction and Catechol Formation

The reverse transformation, reduction of quinones to the corresponding dihydroquinones or catechols, can be readily achieved using reducing agents such as sodium borohydride, lithium aluminum hydride, or zinc in hydrochloric acid [19] . These reactions typically proceed in high yields (80-95%) and provide access to catechol derivatives that can serve as precursors for further functionalization .

The choice of reducing agent affects both the selectivity and the nature of the reduction products [19] . Mild reducing agents such as sodium borohydride typically provide dihydroquinones, while stronger reducing agents like lithium aluminum hydride can lead to complete reduction to the corresponding phenols .

Ring-Opening Oxidative Transformations

Under more forcing oxidative conditions, the benzodioxole ring itself can undergo ring-opening reactions that lead to the formation of dicarboxylic acid derivatives [25] [23]. Treatment with powerful oxidizing agents such as ozone, ruthenium tetroxide, or osmium tetroxide can cleave the methylenedioxy bridge and provide access to catechol dicarboxylic acids [25] [23].

These ring-opening reactions are typically performed under carefully controlled conditions to prevent over-oxidation and degradation of the aromatic system [25] [23]. The resulting dicarboxylic acid derivatives represent valuable synthetic intermediates that can be further elaborated through standard carboxylic acid chemistry [25].

Cross-Coupling Reactions for Structural Diversification

The bromine substituent in 6-Bromo-1,3-benzodioxol-5-ol serves as an excellent handle for palladium-catalyzed cross-coupling reactions, providing access to a vast array of structurally diverse derivatives [26] [27] [28] [29]. These transformations have revolutionized the synthesis of complex benzodioxole derivatives and enable the rapid construction of diverse molecular libraries for biological evaluation [27] [28] [30].

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling represents one of the most versatile and widely applicable cross-coupling reactions for the derivatization of 6-Bromo-1,3-benzodioxol-5-ol [27] [29] [31]. Treatment with aryl or vinyl boronic acids in the presence of palladium catalysts such as Pd(PPh₃)₄ or Pd(dppf)Cl₂ and bases like potassium carbonate or cesium carbonate provides biaryl or styrene derivatives in good to excellent yields (75-90%) [27] [29] [31].

The reaction typically proceeds under mild conditions (80-120°C) in mixed solvent systems such as DMF/water or THF/water [27] [31]. The presence of the hydroxyl group at the 5-position does not interfere with the coupling reaction, although it may participate in hydrogen bonding that can influence the reaction rate and selectivity [29] [31].

The choice of boronic acid coupling partner allows for the introduction of a wide variety of aromatic and heteroaromatic systems [27] [29]. Electron-rich boronic acids generally provide higher yields due to their increased nucleophilicity in the transmetallation step, while electron-poor boronic acids may require more forcing conditions or more active catalyst systems [27] [31].

Heck Reaction and Alkene Coupling

The Heck reaction provides another powerful method for the functionalization of 6-Bromo-1,3-benzodioxol-5-ol through coupling with alkenes [28] [30]. Treatment with terminal or internal alkenes in the presence of palladium catalysts and bases such as triethylamine or potassium carbonate leads to the formation of styrene derivatives [28] [30].

The reaction typically requires higher temperatures (100-140°C) compared to Suzuki coupling and may be conducted in polar aprotic solvents such as DMF or acetonitrile [28] [30]. The regioselectivity of the Heck reaction can be influenced by the electronic properties of both the alkene and the aryl halide, with electron-rich alkenes generally providing higher yields [28].

The presence of the electron-withdrawing bromine substituent and the electron-donating hydroxyl group creates a push-pull electronic system that can influence the regioselectivity and reactivity in Heck coupling reactions [28] [30]. This electronic modulation can be exploited to achieve selective formation of specific regioisomers [28].

Alternative Cross-Coupling Methodologies

Several other cross-coupling reactions can be employed for the diversification of 6-Bromo-1,3-benzodioxol-5-ol, each offering unique advantages for specific synthetic applications [32] [33]. Stille coupling with organotin reagents provides access to alkyl-substituted derivatives under mild conditions, although the toxicity of tin reagents limits its practical application [32].

Negishi coupling with organozinc reagents offers excellent functional group tolerance and can be performed under anhydrous conditions, making it suitable for the introduction of sensitive functional groups [32] [33]. Buchwald-Hartwig amination enables the formation of C-N bonds through coupling with primary and secondary amines, providing access to amino-substituted benzodioxole derivatives [32] [33].

XLogP3

2.1

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (50%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

6941-70-4

Wikipedia

6-bromo-1,3-benzodioxol-5-ol

Dates

Last modified: 08-16-2023

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